molecular formula C5H12NO7P B1664888 Aminolevulinic acid phosphate CAS No. 868074-65-1

Aminolevulinic acid phosphate

Cat. No.: B1664888
CAS No.: 868074-65-1
M. Wt: 229.13 g/mol
InChI Key: XWNWBYZHOAIHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminolevulinic acid phosphate is a derivative of aminolevulinic acid, a non-proteinogenic five-carbon amino acid. Aminolevulinic acid is a key precursor in the biosynthesis of tetrapyrrole compounds, such as heme, chlorophyll, and vitamin B12. This compound plays a crucial role in various biological processes, including cell growth and metabolic flux regulation. This compound is particularly significant in medical applications, especially in photodynamic therapy for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aminolevulinic acid phosphate can be synthesized through chemical and biotechnological methods. The chemical synthesis involves the condensation of succinyl-CoA and glycine, catalyzed by aminolevulinic acid synthase with pyridoxal phosphate as a co-factor. This reaction occurs in a one-step biotransformation process .

Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches due to the complexity and low yield of chemical synthesis. Engineered microorganisms, such as Corynebacterium glutamicum, are used to produce aminolevulinic acid from renewable bioresources. This process involves metabolic engineering to enhance the biosynthetic pathway and optimize the production conditions .

Chemical Reactions Analysis

Types of Reactions: Aminolevulinic acid phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form protoporphyrin IX, a photosensitizer used in photodynamic therapy.

    Reduction: Reduction reactions can convert this compound into other intermediates in the tetrapyrrole biosynthesis pathway.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include protoporphyrin IX, heme, and other tetrapyrrole compounds .

Scientific Research Applications

Cancer Diagnosis and Treatment

5-ALA has gained prominence in photodynamic therapy (PDT) for cancer treatment. It is converted into protoporphyrin IX (PpIX) within cancer cells, which can be activated by light to produce reactive oxygen species that induce cell death.

Case Studies

  • Study on Glioblastoma : In a clinical trial involving patients with glioblastoma, 5-ALA was administered prior to surgery. The fluorescence of PpIX allowed surgeons to distinguish tumor tissue from healthy brain tissue, improving resection outcomes and reducing recurrence rates .
  • Breast Cancer : Another study reported that patients receiving PDT with 5-ALA showed significant tumor reduction compared to those receiving standard care alone .

Diabetes Management

Recent research has explored the use of 5-ALA phosphate in managing type 2 diabetes. Its antioxidant properties may help improve insulin sensitivity and glycemic control.

Clinical Trials

  • Bahrain Study : A randomized controlled trial assessed the safety and efficacy of 5-ALA combined with sodium ferrous citrate (SFC) in patients with uncontrolled type 2 diabetes. Results indicated that participants experienced improved fasting glucose levels without significant adverse effects .

Anti-inflammatory Effects

5-ALA has demonstrated anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

Research Findings

  • A study indicated that 5-ALA could reduce markers of inflammation in patients with mild COVID-19 symptoms. While it did not significantly alter viral load, patients reported faster symptom relief when treated with 5-ALA/SFC compared to controls .

Cognitive Function Improvement

Emerging evidence suggests that 5-ALA may enhance cognitive function, particularly in conditions like ATR-X syndrome.

Observational Studies

  • Patients treated with 5-ALA showed improvements in cognitive assessments compared to baseline measurements. This effect is hypothesized to be linked to enhanced mitochondrial function due to increased heme synthesis .

Data Table: Summary of Clinical Applications

ApplicationDescriptionKey Findings
Cancer TreatmentUsed in PDT for tumor visualization and destructionImproved surgical outcomes in glioblastoma
Diabetes ManagementAntioxidant effects improving insulin sensitivityEnhanced glycemic control without significant AEs
Anti-inflammatory EffectsReduction of inflammatory markers in mild COVID-19Faster symptom relief noted
Cognitive ImprovementPotential enhancement of cognitive functionImprovements observed in ATR-X syndrome patients

Mechanism of Action

Aminolevulinic acid phosphate exerts its effects through its conversion into protoporphyrin IX, a potent photosensitizer. Upon administration, this compound is metabolized to protoporphyrin IX, which accumulates preferentially in cancer cells. When exposed to light of appropriate wavelength, protoporphyrin IX generates reactive oxygen species, causing cell damage and apoptosis. This mechanism is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Aminolevulinic acid phosphate is unique due to its role as a precursor in the biosynthesis of tetrapyrrole compounds. Similar compounds include:

This compound stands out due to its versatility in medical, agricultural, and industrial applications, making it a valuable compound in scientific research and practical use.

Biological Activity

Aminolevulinic acid phosphate (5-ALAP) is a derivative of 5-aminolevulinic acid (5-ALA), a compound with significant biological activity due to its role in heme biosynthesis and various metabolic pathways. This article explores the biological activity of 5-ALAP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

5-ALA is a precursor in the biosynthetic pathway of heme, which is crucial for various biological functions, including oxygen transport and energy metabolism. The conversion of 5-ALA into protoporphyrin IX (PpIX) occurs in the mitochondria and is catalyzed by several enzymes, including porphobilinogen deaminase and coproporphyrinogen oxidase. This pathway is essential for the production of heme, which subsequently plays a critical role in mitochondrial respiration and energy production.

Key Enzymes in Heme Biosynthesis:

EnzymeFunction
5-ALA SynthaseCatalyzes the condensation of glycine and succinyl-CoA to form 5-ALA
Porphobilinogen DeaminaseConverts 5-ALA into porphobilinogen
Coproporphyrinogen OxidaseConverts coproporphyrinogen into protoporphyrinogen IX

5-ALAP has been shown to enhance mitochondrial function by activating cytochrome c oxidase, the final enzyme in the mitochondrial electron transport chain, leading to increased ATP production and reduced oxidative stress . Additionally, it induces the expression of heme oxygenase-1 (HO-1), which plays a protective role against oxidative damage by degrading excess heme and producing bilirubin, a potent antioxidant .

2. Therapeutic Applications

The biological activity of 5-ALAP has led to its exploration in various therapeutic contexts:

Photodynamic Therapy (PDT):
5-ALAP has been utilized in photodynamic therapy for cancer treatment. When exposed to specific wavelengths of light, PpIX accumulates in tumor cells, leading to localized oxidative damage and cell death. This approach has shown promise in treating conditions such as basal cell carcinoma .

Neuroprotection:
Research indicates that 5-ALA can exert neuroprotective effects by mitigating oxidative stress and improving mitochondrial function in neuronal cells. A study demonstrated that 5-ALA administration reduced cell death induced by low inorganic phosphate levels in neuroblastoma cells, suggesting potential applications in neurodegenerative diseases .

Immune Modulation:
The upregulation of HO-1 by 5-ALAP also suggests its role in modulating immune responses. By enhancing HO-1 expression, 5-ALAP may help prevent excessive immune reactions that can lead to tissue damage during inflammatory processes .

3. Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of 5-ALAP:

  • Neuroprotective Effects:
    • A study investigated the effects of 5-ALA on SH-SY5Y neuroblastoma cells under low phosphate conditions. Results indicated that 5-ALA significantly reduced oxidative stress and mitochondrial dysfunction, showcasing its neuroprotective properties .
  • Photodynamic Therapy Efficacy:
    • Clinical trials have evaluated the efficacy of PDT using 5-ALA for skin cancers. Patients treated with this approach showed significant tumor reduction with minimal side effects compared to traditional therapies .
  • Energy Metabolism Enhancement:
    • Research demonstrated that supplementation with 5-ALA improved mitochondrial function and energy metabolism in older adults with prediabetes, potentially alleviating fatigue-related symptoms .

Properties

IUPAC Name

5-amino-4-oxopentanoic acid;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.H3O4P/c6-3-4(7)1-2-5(8)9;1-5(2,3)4/h1-3,6H2,(H,8,9);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWBYZHOAIHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235827
Record name Aminolevulinic acid phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868074-65-1
Record name Aminolevulinic acid phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868074651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminolevulinic acid phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOLEVULINIC ACID PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM8DCR39GH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 40 g (239 mmol) portion of δ-aminolevulinic acid hydrochloride and 18 ml (263 mmol) of 85% phosphoric acid were dissolved in 120 ml of purified water, and 25.4 g mmol) of triethylamine was added dropwise thereto while stirring on an ice bath. After completion of the dropwise addition and subsequent stirring at room temperature for 10 minutes, 1.6 L of ethanol was added thereto and stirred. The thus precipitated precipitate was recovered by suction filtration and dried at room temperature for 16 hours under a reduced pressure. A 51 g (224 mmol) portion of δ-aminolevulinic acid phosphate was obtained at a yield of 93 mol %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 10.05 g (60.6 mmol) portion of δ-aminolevulinic acid hydrochloride and 4.5 ml (65.7 mmol) of 85% phosphoric acid were dissolved in 30 ml of purified water, and 5.83 g (62.7 mmol) of γ-picoline was added dropwise thereto while stirring. After completion of the dropwise addition and subsequent stirring at room temperature for 10 minutes, 400 ml of ethanol was added thereto and stirred. The thus precipitated precipitate was recovered by suction filtration and dried at room temperature for 19 hours under a reduced pressure. A 10.55 g (46.1 mmol) portion of δ-aminolevulinic acid phosphate was obtained at a yield of 77 mol %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A column was charged with 180 ml of a strongly acidic ion exchange resin (AMBERLITE IR120B Na, manufactured by Japan Organo). The ion exchange resin was used after converting it from sodium ion type to hydrogen ion type through hydrochloric acid treatment. Next, 20.00 g (119 mmol) of 5-aminolevulinic acid hydrochloride was dissolved in 1000 ml of ion exchange water and passed through said column, and then 1000 ml of ion exchange water was passed through the same. Next, 1 N aqueous ammonia was slowly passed through the same to collect 346 ml of yellow eluate. The thus collected eluate was added to 16 ml of 85% phosphoric acid (H3PO4 238 mmol) and concentrated using an evaporator. To the concentrated liquid, 400 ml of acetone was added, followed by vigorously stirring with a stirrer and then allowed to stand at 4° C. for 16 hours. The thus precipitated solid was recovered by suction filtration and washed with 500 ml of acetone. The thus obtained solid was dried under reduced pressure for 12 hours to obtain 23.04 g (101 mmol) of the substance of interest. Its physical property data are shown below.
[Compound]
Name
sodium ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hydrogen ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
ion
Quantity
1000 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ion
Quantity
1000 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
16 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminolevulinic acid phosphate
Reactant of Route 2
Aminolevulinic acid phosphate
Reactant of Route 3
Aminolevulinic acid phosphate
Reactant of Route 4
Aminolevulinic acid phosphate
Reactant of Route 5
Aminolevulinic acid phosphate
Reactant of Route 6
Aminolevulinic acid phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.